

Technical Support Center: Ezutromid Clinical Trial Design in Duchenne Muscular Dystrophy (DMD)

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Compound of Interest

Compound Name: *Ezutromid*

Cat. No.: *B1671843*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials involving utrophin modulators for Duchenne Muscular Dystrophy (DMD), with a specific focus on the challenges encountered in the clinical trial design for **Ezutromid**.

Frequently Asked Questions (FAQs)

Q1: What were the primary and secondary endpoints of the Phase II "PhaseOut DMD" trial for Ezutromid, and what was the rationale for their selection?

A1: The PhaseOut DMD trial was designed to assess the efficacy of **Ezutromid** in treating DMD.

- **Primary Endpoint:** The primary endpoint was the change from baseline in magnetic resonance imaging (MRI) parameters of the leg muscles, specifically the transverse relaxation time (T2), which is a measure of muscle inflammation and edema. The rationale was that by upregulating utrophin, **Ezutromid** would protect muscle fibers from damage, leading to reduced inflammation.^{[1][2]}
- **Secondary Endpoints:** Key secondary endpoints included:

- Change in utrophin protein levels: Assessed via western blot of muscle biopsies to directly measure the drug's mechanism of action.
- Change in developmental myosin: Measured in muscle biopsies as a biomarker for muscle fiber regeneration and repair. A reduction would indicate less muscle damage.[2][3]

Q2: Why were there discrepancies between the 24-week interim and 48-week final results of the PhaseOut DMD trial?

A2: The PhaseOut DMD trial showed encouraging interim results at 24 weeks, with a statistically significant reduction in muscle damage and an increase in utrophin expression. However, these positive effects were not sustained at the 48-week final analysis, and the trial failed to meet its primary and secondary endpoints.[4] Several factors may have contributed to this discrepancy:

- Pharmacokinetics: Studies have suggested that repeated dosing of **Ezutromid** may lead to reduced drug exposure over time in both healthy volunteers and DMD patients. This phenomenon could have led to a diminished therapeutic effect at the later time point.
- Unknown Mechanism of Action at the Time: The precise molecular target of **Ezutromid** was not known during the clinical trial. It was later discovered that **Ezutromid** acts as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] A full understanding of the target and its downstream effects is crucial for optimizing dosing and predicting long-term efficacy.
- Disease Heterogeneity: DMD is a disease with significant variability in its progression among patients. This heterogeneity can make it challenging to demonstrate a consistent treatment effect in a clinical trial, especially with a small sample size.

Q3: What is the mechanism of action of Ezutromid, and how does it lead to utrophin upregulation?

A3: Subsequent to the clinical trial, research identified the Aryl Hydrocarbon Receptor (AhR) as the molecular target of **Ezutromid**. **Ezutromid** functions as an AhR antagonist.[4][5][6] The proposed mechanism is that by inhibiting the AhR signaling pathway, **Ezutromid** leads to an increase in the transcription of the utrophin gene (UTRN), resulting in higher levels of utrophin

protein.[6] Other AhR antagonists have also been shown to upregulate utrophin, supporting this as a viable therapeutic pathway for DMD.[6]

Troubleshooting Guides

Issue: Difficulty in reliably quantifying utrophin protein levels from muscle biopsies.

Troubleshooting Steps:

- **Standardize Biopsy Handling:** Ensure strict and consistent protocols for muscle biopsy collection, freezing, and storage to minimize protein degradation. Flash-freezing in isopentane cooled by liquid nitrogen is a common practice.
- **Optimize Protein Extraction:** Use a lysis buffer specifically designed for skeletal muscle to ensure efficient extraction of sarcolemmal and cytosolic proteins. Mechanical homogenization should be standardized.
- **Implement a Validated Quantitative Western Blot Protocol:** A detailed, validated protocol is crucial for reproducibility. Refer to the "Experimental Protocols" section below for a representative methodology. Key considerations include:
 - **Loading Controls:** Use a reliable loading control, such as GAPDH or total protein staining, to normalize for variations in protein loading.
 - **Standard Curve:** Include a standard curve of recombinant utrophin protein on each gel to allow for absolute quantification.
 - **Antibody Validation:** Thoroughly validate the primary antibody for specificity and linearity in the desired concentration range.
- **Consider Alternative Quantification Methods:** For highly sensitive and accurate quantification, consider methods like mass spectrometry, which can offer advantages in precision and reproducibility over Western blotting.[7]

Issue: High variability in MRI T2 measurements of muscle inflammation.

Troubleshooting Steps:

- **Standardize MRI Protocol:** Adhere to a strict, standardized MRI protocol across all trial sites and time points. This includes defining specific imaging parameters such as repetition time (TR), echo time (TE), and slice thickness.
- **Consistent Patient Positioning:** Ensure consistent positioning of the patient and the limb being imaged to minimize variability in muscle orientation and coil placement.
- **Automated Region of Interest (ROI) Analysis:** Whenever possible, use automated or semi-automated software to define ROIs for T2 analysis. This reduces inter- and intra-operator variability compared to manual ROI placement.
- **Post-Processing Standardization:** Implement a standardized post-processing pipeline for T2 map generation and data extraction.
- **Account for Fatty Infiltration:** In later stages of DMD, fatty infiltration can influence T2 values. Utilize fat suppression techniques or multi-echo spin-echo sequences that can differentiate between T2 changes due to edema and fat.

Data Presentation

Table 1: Quantitative Results of Secondary Endpoints at 24-Week Interim Analysis of PhaseOut DMD Trial

Biomarker	Baseline (Mean)	24 Weeks (Mean)	Mean Change	% Change	95% Confidence Interval	p-value
Developmental Myosin (%)	11.37	8.76	-2.61	-23%	-4.33, -0.90	<0.05
Utrophin Protein Intensity	0.370	0.396	+0.026	+7%	-0.005, 0.058	Not Statistically Significant

Data sourced from Summit Therapeutics plc press release, January 25, 2018.[3]

Table 2: Quantitative Results of Primary Endpoint (MRI T2) at 24-Week Interim Analysis of PhaseOut DMD Trial

Muscle	Baseline T2 (ms)	24 Weeks T2 (ms)	Mean Change (ms)	95% Confidence Interval
Soleus	Not Reported	Not Reported	-0.861 (median)	Not Reported
Vastus Lateralis	Not Reported	Not Reported	-0.470 (median)	Not Reported

Data sourced from a new interim analysis of the PhaseOut DMD clinical trial.[8]

Note on 48-Week Data: While specific quantitative data from the 48-week analysis is not publicly available, it was announced that the trial did not meet its primary and secondary endpoints at this time point.[4]

Experimental Protocols

Detailed Methodology for Quantitative Western Blotting for Utrophin

This protocol is a representative methodology based on best practices for quantifying utrophin in human muscle biopsies.[9][10][11]

- Protein Extraction:
 - Homogenize 10-20 mg of frozen muscle biopsy tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
 - Collect the supernatant and determine the total protein concentration using a BCA assay.
- Gel Electrophoresis:

- Load 30-50 µg of total protein per lane onto a 3-8% Tris-Acetate SDS-PAGE gel.
- Include a lane with a molecular weight marker and lanes with a standard curve of recombinant utrophin protein.
- Run the gel at a constant voltage until adequate separation is achieved.
- Protein Transfer:
 - Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a validated primary antibody against utrophin (e.g., a monoclonal antibody targeting the N-terminus) diluted in blocking buffer overnight at 4°C.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection and Quantification:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the utrophin band intensity to a loading control (e.g., GAPDH or total protein stain).

- Determine the absolute amount of utrophin in the samples by comparing the normalized intensities to the standard curve.

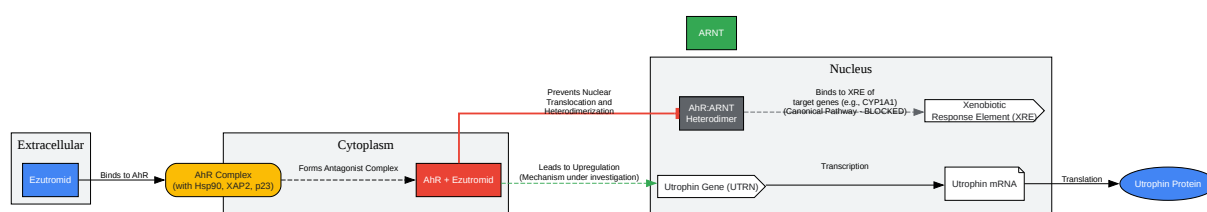
Detailed Methodology for MRI T2 Mapping of Muscle

This protocol is a representative methodology based on best practices for MRI T2 mapping in DMD clinical trials.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Patient Preparation and Positioning:
 - Patients should rest for at least 30 minutes before the scan to ensure muscles are in a basal state.
 - Position the patient supine in the MRI scanner. Use cushions and straps to immobilize the legs and ensure consistent positioning between scans.
- Image Acquisition:
 - Perform axial T1-weighted and fat-suppressed T2-weighted scans of the thigh and lower leg muscles to identify muscle groups and assess fatty infiltration.
 - Acquire a multi-echo spin-echo (MESE) sequence for T2 mapping. Typical parameters might include:
 - Repetition Time (TR): > 2000 ms
 - Number of echoes: 8-16
 - First Echo Time (TE): ~10 ms, with subsequent echoes at multiples of the first TE.
 - Slice thickness: 5-8 mm
- Image Processing and Analysis:
 - Generate T2 maps by fitting the signal intensity decay across the echoes to a mono-exponential decay model on a pixel-by-pixel basis.

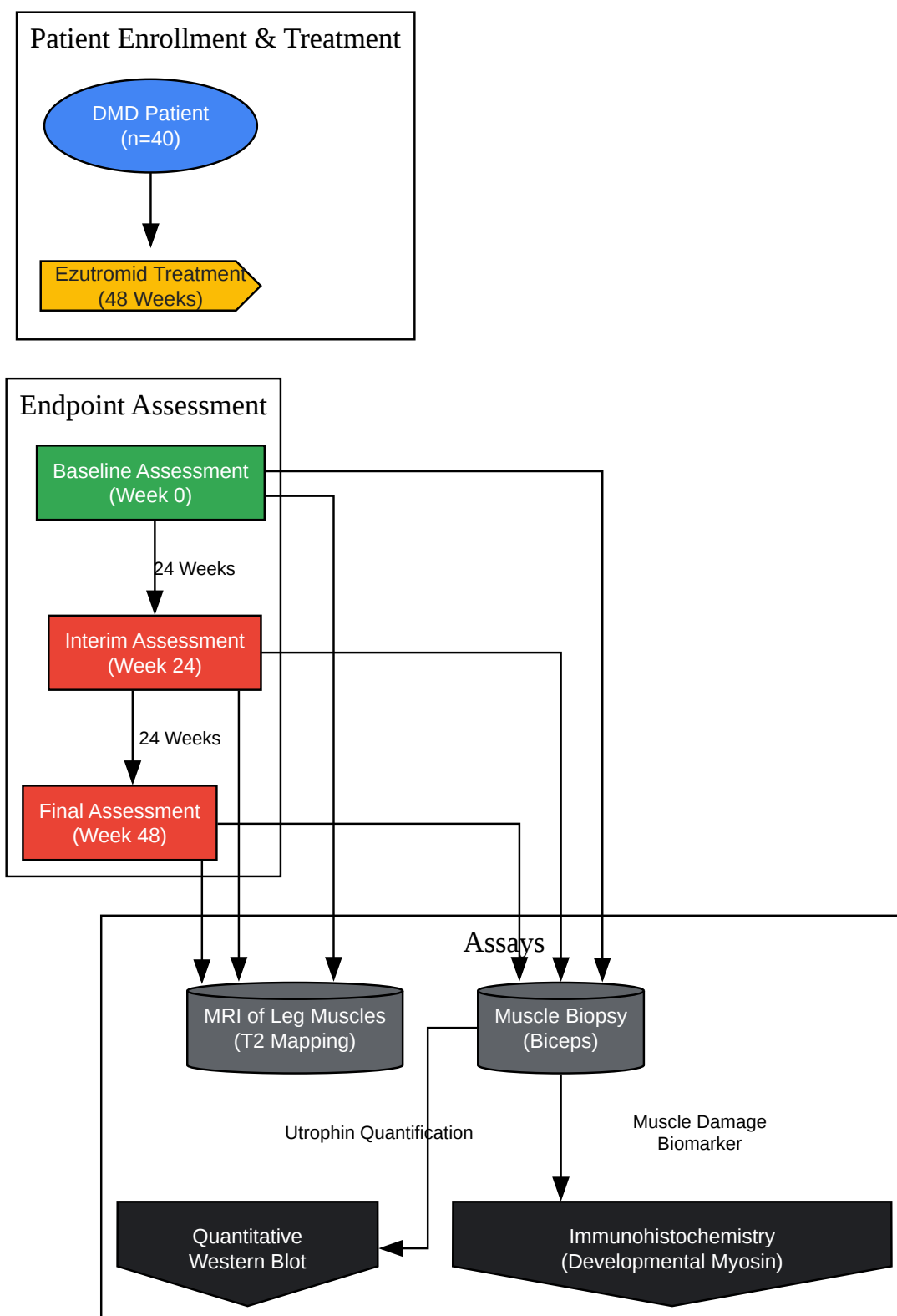
- Use anatomical T1-weighted images to manually or semi-automatically draw regions of interest (ROIs) around specific muscles (e.g., vastus lateralis, soleus, gluteus maximus).
- Apply the ROIs to the T2 maps to extract the mean T2 value for each muscle.
- Ensure that areas of significant fatty infiltration, as identified on T1-weighted images, are either included or excluded from the analysis based on the specific aims of the study.

Mandatory Visualization



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Caption: **Ezutromid's** Mechanism of Action via Aryl Hydrocarbon Receptor (AhR) Antagonism.



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Caption: Experimental Workflow of the PhaseOut DMD Clinical Trial.

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